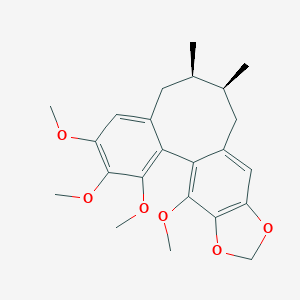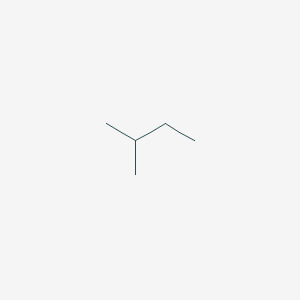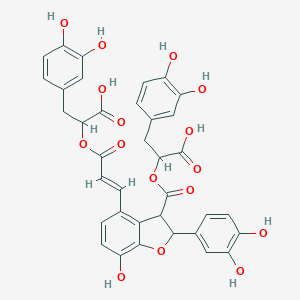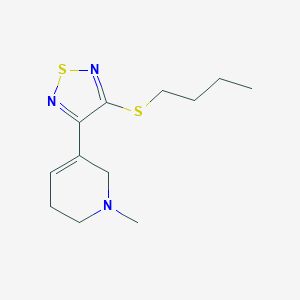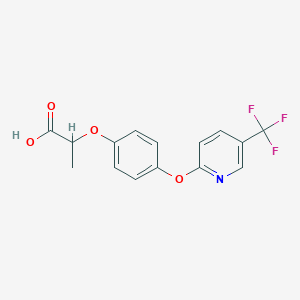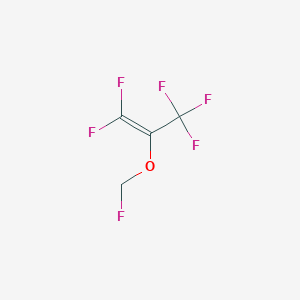
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether
Descripción general
Descripción
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether, also known as FDFTV, is an ether compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 36°C and a flash point of -30°C. FDFTV has a wide range of applications in synthetic organic chemistry and is commonly used as a reagent in both organic and inorganic syntheses. In addition, FDFTV has been used as a catalyst in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Biotransformation and Metabolism
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (FDVE) is known for its transformation and metabolism in both human and animal systems. Studies have shown that FDVE undergoes glutathione-dependent conjugation, forming various glutathione S-conjugates in human liver, kidney, and blood. This biotransformation is significant as it accounts for the detection of corresponding mercapturic acids in the urine of patients exposed to FDVE (Altuntas & Kharasch, 2001). Additionally, FDVE and its S-conjugates have been studied for their cytotoxicity in human proximal tubular cells, showing that human cells are relatively resistant to FDVE and its S-conjugates, which might explain the lack of FDVE nephrotoxicity in humans (Altuntas, Zager, & Kharasch, 2003).
Enzymatic Catalysis and Interindividual Variability
The metabolism of FDVE involves enzymatic catalysis, and there is significant interindividual variability in the renal metabolism of FDVE. This variability may affect individual susceptibility to the nephrotoxicity of FDVE and other similar compounds (Gul Altuntas & Kharasch, 2002). The dose-dependent metabolism of FDVE to mercapturic acids and other metabolites in rats has also been quantified, providing insights into the pathways of FDVE metabolism (Kharasch, Jubert, Spracklin, & Hoffman, 1999).
Fluorine Exchange Reactions
FDVE has been found to be a selective fluoride donor in some halogen-exchange reactions, illustrating its potential use in synthetic chemistry (Rozov, Lessor, Kudzma, & Ramig, 1998).
Application in Polymer Science
Research in polymer science has explored the use of fluorinated monomers, including derivatives of vinyl ethers like FDVE, for various applications. For instance, NMR studies of fluoropolymers involving compounds similar to FDVE provide valuable information for the design and synthesis of new materials (Rinaldi et al., 2013). Furthermore, the synthesis and applications of copolymers based on vinylidene fluoride and its derivatives, which could include FDVE-related compounds, highlight the versatility and potential uses of these materials (Améduri, 2009).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether undergoes complex metabolism and bioactivation . In both rats and humans, it undergoes glutathione-dependent conjugation, cleavage to cysteine S-conjugates, and renal β-lyase-catalyzed metabolism to reactive intermediates . This compound interacts with enzymes such as cysteine conjugate beta-lyase .
Cellular Effects
This compound is nephrotoxic in rats . It causes rapid and brisk changes in kidney gene expression , providing potential insights into mechanisms of toxicity, and potential biomarkers for nephrotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its bioactivation which mediates its toxicity . It is metabolized via the β-lyase pathway to yield 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound causes certain alterations in urine protein/peptide excretion . Multiple components were differentially expressed in a time-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Male Fischer 344 rats received a single intraperitoneal injection of 0.25 mmol/kg of this compound .
Metabolic Pathways
The metabolic pathways of this compound involve glutathione-dependent conjugation, cleavage to cysteine S-conjugates, and renal β-lyase-catalyzed metabolism to reactive intermediates .
Propiedades
IUPAC Name |
1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O/c5-1-11-2(3(6)7)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCHRPIQINOPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(=C(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973690 | |
| Record name | Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58109-34-5 | |
| Record name | 1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58109-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,3,3-PENTAFLUOROISOPROPENYL FLUOROMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4ONY53P0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


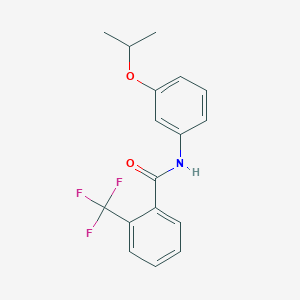


![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)



![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
